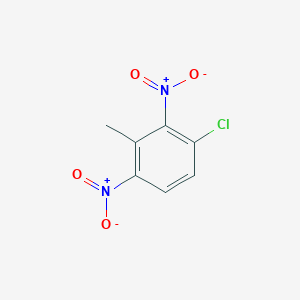

3-Chloro-2,6-dinitrotoluene

CAS No.: 79913-56-7

Cat. No.: VC5049115

Molecular Formula: C7H5ClN2O4

Molecular Weight: 216.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79913-56-7 |

|---|---|

| Molecular Formula | C7H5ClN2O4 |

| Molecular Weight | 216.58 |

| IUPAC Name | 1-chloro-3-methyl-2,4-dinitrobenzene |

| Standard InChI | InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |

| Standard InChI Key | NKYUYBKDVYCJMW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-2,6-dinitrotoluene (systematic name: 1-chloro-3-methyl-2,6-dinitrobenzene) belongs to the class of polychlorinated nitroaromatic compounds. Its molecular formula is C₇H₅ClN₂O₄, with a molecular weight of 240.58 g/mol. The compound’s structure derives from toluene through electrophilic substitution reactions, where chlorine and nitro groups occupy specific positions on the aromatic ring.

Structural Analysis

The chlorine atom at the 3-position and nitro groups at the 2- and 6-positions create steric and electronic effects that influence reactivity. Nitro groups are strong meta-directors, while chlorine acts as an ortho/para-director, leading to complex regioselectivity in further reactions .

Table 1: Comparative Physicochemical Properties of Chloronitrotoluene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| 3-Chloro-2-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 1.3±0.1 | 251.9±20.0 |

| 2-Chloro-6-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 1.3±0.1 | 252–254 |

| 3-Chloro-2,6-dinitrotoluene | C₇H₅ClN₂O₄ | 240.58 | 1.5 (est.) | >300 (est.) |

Estimated values for 3-Chloro-2,6-dinitrotoluene are derived from structural analogs .

Synthesis and Manufacturing

The synthesis of 3-Chloro-2,6-dinitrotoluene can be inferred from methods used for related chloronitrotoluene derivatives. Patent literature reveals two primary approaches: sequential nitration-chlorination and catalytic ammonolysis.

Sequential Nitration-Chlorination

A Chinese patent (CN101475486A) outlines a method for synthesizing 3-chloro-2-nitrotoluene using 2,6-dichloronitrobenzene and tert-butyl cyanoacetate in the presence of potassium carbonate and dimethylformamide (DMF) . Adapting this route, 3-Chloro-2,6-dinitrotoluene could be synthesized via:

-

Nitration of 3-chlorotoluene: Introducing nitro groups at the 2- and 6-positions using mixed acid (HNO₃/H₂SO₄).

-

Purification: Recrystallization from petroleum ether and ethyl acetate to isolate the dinitro product .

Catalytic Ammonolysis

Patent CN104725242B describes the reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline using hydrogenation catalysts (e.g., Raney nickel) and dechlorination inhibitors (e.g., dicyandiamide) . Subsequent ammonolysis with copper catalysts and promoters (e.g., urea) yields diaminotoluene derivatives. While this pathway targets aminated products, it highlights the feasibility of modifying nitro-group positioning through selective reduction.

Key Reaction Conditions:

-

Temperature: 50–160°C

-

Pressure: 0.2–2.3 MPa (hydrogen or ammonia atmospheres)

-

Catalysts: Raney nickel, copper-based catalysts

Physicochemical Properties

Thermal Stability

The compound’s thermal stability is influenced by its nitro groups, which predispose it to exothermic decomposition at elevated temperatures. Analogous compounds like 2,6-dinitrotoluene exhibit flash points >150°C and autoignition temperatures near 300°C .

Solubility and Reactivity

-

Solubility: Limited solubility in water (<0.1 g/L at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Reactivity:

Toxicity and Environmental Impact

Acute Toxicity

While no direct data exists for 3-Chloro-2,6-dinitrotoluene, structurally similar compounds (e.g., 2,6-dinitrotoluene) demonstrate:

Environmental Persistence

Nitroaromatic compounds are recalcitrant to biodegradation due to electron-withdrawing groups. The U.S. EPA classifies 2,6-dinitrotoluene as a potential carcinogen (Group C) , suggesting similar risks for its chloro derivatives.

Industrial Applications

Dye and Pigment Intermediate

Chloronitrotoluenes serve as precursors for azo dyes. For example, reduction to diamines (e.g., 2,6-diaminotoluene) enables coupling reactions to generate polyurethane foams and corrosion-resistant coatings .

Explosives Manufacturing

The nitro groups’ electron-deficient nature makes 3-Chloro-2,6-dinitrotoluene a candidate for explosive formulations, though its stability must be carefully evaluated .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume